N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS No.: 1094523-81-5
Cat. No.: VC6037944
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094523-81-5 |
---|---|
Molecular Formula | C11H15NO3S |
Molecular Weight | 241.31 |
IUPAC Name | N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide |
Standard InChI | InChI=1S/C11H15NO3S/c1-2-6-12-16(13,14)10-3-4-11-9(8-10)5-7-15-11/h3-4,8,12H,2,5-7H2,1H3 |
Standard InChI Key | XWHWYCOSBWVPLW-UHFFFAOYSA-N |
SMILES | CCCNS(=O)(=O)C1=CC2=C(C=C1)OCC2 |
Introduction
Chemical Identity and Structural Features
N-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide belongs to the benzofuran sulfonamide family, distinguished by a 2,3-dihydrobenzofuran core (a benzene ring fused to a partially saturated furan) substituted at the 5-position with a sulfonamide group. The N-propyl chain extends from the sulfonamide nitrogen, contributing to its lipophilicity. Key identifiers include:
Property | Value |
---|---|
CAS No. | 1094523-81-5 |
Molecular Formula | C₁₁H₁₅NO₃S |
Molecular Weight | 241.31 g/mol |
IUPAC Name | N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide |
InChI Key | XWHWYCOSBWVPLW-UHFFFAOYSA-N |
SMILES | CCCNS(=O)(=O)C1=CC2=C(C=C1)OCC2 |
The compound’s structure was confirmed via spectral data (NMR, IR) and high-resolution mass spectrometry, though specific analytical details remain proprietary.
Synthesis and Manufacturing
The synthesis of N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide follows a two-step protocol:
Preparation of 2,3-Dihydro-1-Benzofuran-5-Sulfonyl Chloride
Benzofuran-5-sulfonic acid undergoes chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds at 60–80°C for 4–6 hours, yielding the sulfonyl chloride intermediate.
Amidation with Propylamine
The sulfonyl chloride reacts with n-propylamine in a nucleophilic substitution reaction. A base such as triethylamine or pyridine is added to scavenge HCl, accelerating the reaction. The process is conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, with a typical yield of 65–75% after purification via column chromatography.
Reaction Scheme:
Physicochemical Properties
Property | Predicted Value |
---|---|
LogP (Octanol-Water) | 2.1 ± 0.3 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
Melting Point | 148–152°C (decomposes) |
pKa (Sulfonamide NH) | ~10.2 |
The moderate lipophilicity (LogP ~2.1) indicates balanced membrane permeability, suitable for oral bioavailability. The sulfonamide’s weak acidity (pKa ~10.2) suggests ionization at physiological pH, potentially influencing protein binding.
Parameter | Prediction |
---|---|
Hepatotoxicity | Low risk |
Carcinogenicity | Non-carcinogen |
LD₅₀ (Oral, Rat) | 830 mg/kg (probable) |
Handling precautions include using PPE to avoid inhalation or dermal exposure. The compound is labeled "For research use only," underscoring the need for rigorous preclinical evaluation.
Future Directions
Further studies should prioritize:
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In vitro screening against bacterial/fungal strains and cancer cell lines.
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ADMET profiling to assess absorption, metabolism, and toxicity.
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Structural optimization to enhance potency or selectivity, e.g., substituting the propyl group with fluorinated alkyl chains.
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